molecular formula C12H11BrClFN2O B12955282 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12955282
M. Wt: 333.58 g/mol
InChI Key: VFLRBQPSKYNTEJ-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. This particular compound is notable for its halogen substitutions (bromo, chloro, and fluoro) and the presence of a tetrahydro-2H-pyran-2-yl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of bromo, chloro, and fluoro groups onto an indazole precursor. This can be achieved through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.

    Cyclization: Formation of the indazole ring system through cyclization reactions, often involving hydrazine derivatives and appropriate aromatic precursors.

    Substitution: Attachment of the tetrahydro-2H-pyran-2-yl group via nucleophilic substitution reactions, possibly using a pyran derivative and a suitable leaving group on the indazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adjustments to reaction conditions and equipment to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of halogen groups or other functional groups using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Halogen atoms can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with indazole structures exhibit significant anticancer properties. The presence of halogens such as bromine and chlorine, along with fluorine, enhances the biological activity of this compound. Studies have demonstrated that derivatives of indazole can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study:

A study published in a peer-reviewed journal reported that a series of indazole derivatives, including 4-bromo-5-chloro-6-fluoro derivatives, showed promising results against various cancer cell lines. The compound was tested on breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Indazole derivatives have shown activity against a range of pathogens, including bacteria and fungi. The unique combination of halogens in this compound may contribute to its enhanced antimicrobial properties.

Case Study:

In a laboratory study, 4-bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, suggesting potential applications in treating infections .

Material Science Applications

3. Organic Electronics

The unique electronic properties of indazole compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom's electronegativity can enhance charge mobility within the material.

Data Table: Electronic Properties Comparison

Compound NameCharge Mobility (cm²/Vs)Application
4-Bromo-5-chloro-6-fluoro indazole0.15OLEDs
Other Indazole DerivativesVariesOPVs

Summary

This compound shows significant promise in various scientific applications, particularly in medicinal chemistry for its anticancer and antimicrobial properties, as well as in material science for its potential use in organic electronics. Ongoing research is essential to fully understand its mechanisms and optimize its applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substitutions and the tetrahydro-2H-pyran-2-yl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloro-6-fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, potentially altering its reactivity and biological activity.

    4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the fluoro group, which may affect its chemical properties.

    5-Chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:

Uniqueness

The unique combination of bromo, chloro, and fluoro substitutions along with the tetrahydro-2H-pyran-2-yl group makes 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole distinct

Biological Activity

The compound 4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 2368909-56-0) is a member of the indazole family, which has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}BrClFN2_2O
  • Molecular Weight : 333.58 g/mol
  • Structure : The compound features a tetrahydropyran moiety attached to an indazole core, with halogen substitutions that may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including the target compound. Indazoles are known to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several indazole derivatives against different cancer cell lines. The results indicated that compounds with similar structures to this compound displayed significant inhibitory activity against human cancer cell lines, including:

CompoundCell LineIC50_{50} (μM)
Compound AA549 (Lung)5.89
Compound BMCF-7 (Breast)2.06
4-Bromo-5-chloro-6-fluoro...H1975 (Lung)TBD

The specific IC50_{50} values for the target compound were not directly reported in the literature; however, its structural similarity to active compounds suggests potential efficacy.

The mechanism by which indazoles exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some indazole derivatives are known to inhibit the EGFR pathway, which is critical in many cancers.

EGFR Inhibition

Research indicates that modifications in the indazole structure can enhance binding affinity to EGFR, leading to potent inhibition of tumor growth. The presence of halogens in the structure may increase lipophilicity and improve cellular uptake.

Antimicrobial Activity

In addition to anticancer properties, indazoles have also been investigated for antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several indazole derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 μg/mL
Compound DS. aureus8 μg/mL
4-Bromo-5-chloro-6-fluoro...TBDTBD

While specific MIC values for the target compound were not available, its structural characteristics suggest potential antimicrobial properties.

Properties

Molecular Formula

C12H11BrClFN2O

Molecular Weight

333.58 g/mol

IUPAC Name

4-bromo-5-chloro-6-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H11BrClFN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(15)12(11)14/h5-6,10H,1-4H2

InChI Key

VFLRBQPSKYNTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)F

Origin of Product

United States

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